molecular formula C15H16BrNO B5681669 (4-bromobenzyl)(2-methoxybenzyl)amine

(4-bromobenzyl)(2-methoxybenzyl)amine

Cat. No. B5681669
M. Wt: 306.20 g/mol
InChI Key: CFNOXXUSRSBZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-bromobenzyl)(2-methoxybenzyl)amine, also known as BBA, is an organic compound that has gained attention in scientific research due to its unique chemical properties. BBA is a bifunctional molecule that possesses both an amine and a bromide functional group. This makes it a versatile compound that can be used in a variety of scientific applications.

Mechanism of Action

The mechanism of action of (4-bromobenzyl)(2-methoxybenzyl)amine is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (4-bromobenzyl)(2-methoxybenzyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4-bromobenzyl)(2-methoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (4-bromobenzyl)(2-methoxybenzyl)amine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (4-bromobenzyl)(2-methoxybenzyl)amine has been shown to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-bromobenzyl)(2-methoxybenzyl)amine in lab experiments is its versatility. (4-bromobenzyl)(2-methoxybenzyl)amine can be used in a variety of scientific applications due to its unique chemical properties. Additionally, (4-bromobenzyl)(2-methoxybenzyl)amine is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments.
However, there are also some limitations to using (4-bromobenzyl)(2-methoxybenzyl)amine in lab experiments. One of the main limitations is its toxicity. (4-bromobenzyl)(2-methoxybenzyl)amine has been shown to be toxic to some cell lines at high concentrations. Additionally, the mechanism of action of (4-bromobenzyl)(2-methoxybenzyl)amine is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are many potential future directions for research on (4-bromobenzyl)(2-methoxybenzyl)amine. One area of research could be focused on optimizing the synthesis and purification of (4-bromobenzyl)(2-methoxybenzyl)amine to improve its cost-effectiveness and purity. Another area of research could be focused on improving our understanding of the mechanism of action of (4-bromobenzyl)(2-methoxybenzyl)amine. This could lead to the development of more effective drug candidates for the treatment of cancer and other diseases. Additionally, (4-bromobenzyl)(2-methoxybenzyl)amine could be used as a starting point for the development of new bifunctional molecules with even greater potential for scientific research and drug development.

Synthesis Methods

The synthesis of (4-bromobenzyl)(2-methoxybenzyl)amine involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-methoxybenzylamine with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. This results in the formation of (4-bromobenzyl)(2-methoxybenzyl)amine. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

(4-bromobenzyl)(2-methoxybenzyl)amine has been used in a variety of scientific research applications due to its unique chemical properties. One of the most promising applications of (4-bromobenzyl)(2-methoxybenzyl)amine is in the field of medicinal chemistry. (4-bromobenzyl)(2-methoxybenzyl)amine has been shown to have potential as a drug candidate for the treatment of cancer and other diseases. It has been found to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-18-15-5-3-2-4-13(15)11-17-10-12-6-8-14(16)9-7-12/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNOXXUSRSBZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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